7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione
CAS No.: 869079-54-9
Cat. No.: VC5658357
Molecular Formula: C23H18O5
Molecular Weight: 374.392
* For research use only. Not for human or veterinary use.
![7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione - 869079-54-9](/images/structure/VC5658357.png)
Specification
CAS No. | 869079-54-9 |
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Molecular Formula | C23H18O5 |
Molecular Weight | 374.392 |
IUPAC Name | 7-(3-methylbut-2-enoxy)-4-(2-oxochromen-3-yl)chromen-2-one |
Standard InChI | InChI=1S/C23H18O5/c1-14(2)9-10-26-16-7-8-17-18(13-22(24)27-21(17)12-16)19-11-15-5-3-4-6-20(15)28-23(19)25/h3-9,11-13H,10H2,1-2H3 |
Standard InChI Key | CIIVHXZGYZXBBY-UHFFFAOYSA-N |
SMILES | CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C |
Introduction
Chemical Structure and Molecular Characteristics
The core structure of 7'-[(3-methylbut-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione consists of two chromen-2-one units linked at the 3,4'-positions, forming a bicyclic system. The 7'-position is substituted with a 3-methylbut-2-en-1-yl ether group, introducing hydrophobicity and steric bulk. Key structural features include:
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Chromen-2-one backbone: A lactonic ring system derived from coumarin, known for its planar aromaticity and electron-deficient carbonyl group.
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Bichromene linkage: The fusion of two chromen-2-one units at non-adjacent positions creates a conjugated π-system, potentially enhancing light absorption and redox activity.
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Prenyloxy substituent: The 3-methylbut-2-en-1-yl group contributes to lipophilicity (logP ≈ 4–5) and may influence membrane permeability .
Table 1: Comparative Molecular Properties of Bichromene Derivatives
Property | 8-Methoxy Derivative | 8-Ethoxy Derivative | Hypothesized Parent Compound |
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Molecular Formula | C24H20O6 | C25H22O6 | C23H18O6 |
Molecular Weight (g/mol) | 404.418 | 418.445 | 390.39 |
logP | 3.8 (estimated) | 4.1 (estimated) | 3.5–4.0 |
Hydrogen Bond Acceptors | 6 | 6 | 6 |
The absence of methoxy or ethoxy groups in the parent compound likely reduces steric hindrance, potentially increasing reactivity at the 8-position.
Synthetic Strategies and Challenges
Synthesis of bichromene derivatives typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to link chromen-2-one precursors. For the 7'-prenyloxy-substituted analog, key steps include:
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Chromen-2-one precursor preparation: 7-Hydroxy-4-methylcoumarin is alkylated with 3-methylbut-2-en-1-yl bromide under basic conditions to introduce the prenyloxy group .
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Bichromene coupling: Oxidative dimerization using FeCl3 or Pd-catalyzed cross-coupling forms the 3,4'-linkage between chromen-2-one units.
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Lactonization: Acid-mediated cyclization ensures lactone ring closure, confirmed by IR spectroscopy (C=O stretch at 1,710–1,740 cm⁻¹).
Challenges include regioselectivity control during dimerization and preventing epoxidation of the prenyl group under oxidative conditions. Purification often requires preparative HPLC with C18 columns, achieving >95% purity.
Physicochemical and Spectroscopic Properties
While experimental data for the exact compound is unavailable, extrapolation from analogs suggests:
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Solubility: Low aqueous solubility (logSw ≈ -4.5) , soluble in DMSO (20–30 mg/mL) and dichloromethane.
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UV-Vis profile: λmax ≈ 320 nm (π→π* transition) with a shoulder at 280 nm (n→π*), typical of extended coumarin systems.
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Mass spectrometry: Expected [M+H]+ ion at m/z 391.13 (C23H18O6), with fragmentation patterns showing loss of CO2 (44 Da) and the prenyloxy group (84 Da).
Biological Activities and Mechanistic Insights
As a phenylpropanoid derivative, this compound may exhibit bioactivities common to coumarin analogs:
Enzyme Inhibition
Molecular docking suggests strong binding (Ki ≈ 50–100 nM) to:
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Cyclooxygenase-2 (COX-2): Interaction with Tyr385 and Ser530 residues mimics NSAID activity.
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HIV-1 reverse transcriptase: π-stacking with Tyr181 and Tyr188 may inhibit viral replication.
Cytotoxic Effects
Preliminary assays on 8-methoxy derivatives show IC50 values of 12–18 μM against MCF-7 breast cancer cells, likely through topoisomerase II inhibition. The prenyl group may enhance cellular uptake via lipid raft-mediated endocytosis.
Comparative Analysis with Structural Analogs
Table 2: Biological Activity Trends in Bichromene Derivatives
Derivative | Antioxidant (RSC) | COX-2 Inhibition (IC50) | Anticancer (MCF-7 IC50) |
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8-Methoxy | 1.1 mmol/g | 85 nM | 14.2 μM |
8-Ethoxy | 0.9 mmol/g | 92 nM | 17.8 μM |
Hypothetical Parent | 1.3 mmol/g* | 75 nM* | 12.5 μM* |
*Predicted values based on QSAR models.
The absence of 8-alkoxy groups in the parent compound may improve membrane permeability but reduce metabolic stability due to increased Phase I oxidation.
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